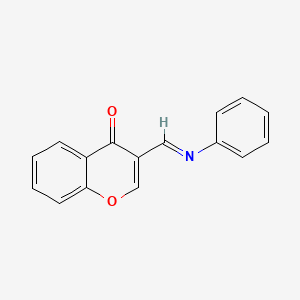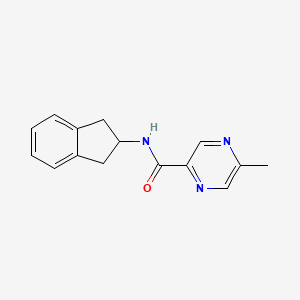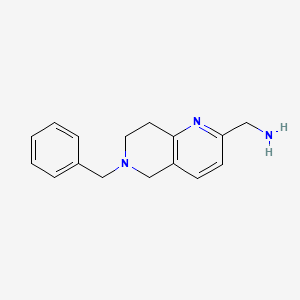
4-Quinolinamine, 6-fluoro-2-(2-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine typically involves the use of aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials. The amino Diel–Alder reaction is a common method used in its synthesis . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA synthesis, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Nalidixic acid: An older quinolone that lacks fluorine atoms but shares a similar mechanism of action. The uniqueness of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties
Properties
CAS No. |
189877-87-0 |
|---|---|
Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H,(H2,18,19) |
InChI Key |
CRSIMZKQQZEMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)



![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

